Escaline (hydrochloride)

Description

Evolution of Phenethylamine (B48288) and Mescaline Analogue Research

The scientific journey into phenethylamines began with the isolation of mescaline from the peyote cactus in 1897 by Arthur Heffter. chacruna.net This discovery laid the groundwork for future research into the vast family of phenethylamine compounds. In 1919, Ernst Späth achieved the first synthesis of mescaline, a pivotal moment that opened the door for chemists to create and study structural analogues. chacruna.netwikipedia.org Throughout the mid-20th century, researchers began to systematically modify the mescaline structure, investigating how alterations to the molecule would affect its activity. This exploration was driven by a desire to understand the structure-activity relationships (SAR) of these compounds, which could shed light on their mechanisms of action in the brain. nih.govljmu.ac.uk The work of scientists like Alexander Shulgin in the latter half of the 20th century dramatically expanded the field, introducing a plethora of new phenethylamine analogues and documenting their effects. chacruna.net

Early Synthesis and Scientific Reporting of Escaline (B1605962) (hydrochloride)

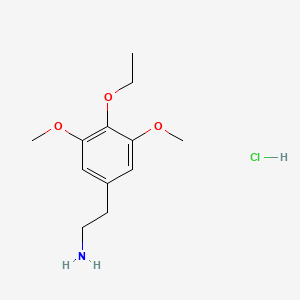

Escaline, or 4-ethoxy-3,5-dimethoxyphenethylamine, was first synthesized and documented in the scientific literature in 1954 by Benington and his colleagues. wikipedia.orgiiab.mewikidoc.org This initial work was part of the broader scientific endeavor to create and characterize novel phenethylamine derivatives. The synthesis of escaline represented a specific modification to the mescaline structure, where the 4-position methoxy (B1213986) group was replaced with an ethoxy group.

Subsequent Research Re-examination and Characterization in Academic Laboratories (e.g., Nichols' Work)

Following its initial synthesis, escaline was later re-examined and further characterized by the laboratory of David E. Nichols, a prominent figure in the study of psychoactive compounds. wikipedia.orgiiab.mewikidoc.orgwikipedia.org In 1977, Nichols and his team prepared a series of mescaline analogues, including escaline, proscaline (B1283602), and isoproscaline (B1659368), to further investigate their properties. wikipedia.org This research was crucial in providing a more detailed understanding of escaline's pharmacological profile.

Nomenclature and Chemical Classification within Substituted Phenethylamines

Escaline is chemically known as 4-ethoxy-3,5-dimethoxy-benzeneethanamine, monohydrochloride. sapphirebioscience.combertin-bioreagent.comcaymanchem.com It belongs to the phenethylamine class of chemical compounds. iiab.mewikidoc.org More specifically, it is classified as a substituted phenethylamine and is considered a homologue of mescaline, differing by the substitution of an ethoxy group for the methoxy group at the 4-position of the phenyl ring. wikipedia.orgiiab.mebertin-bioreagent.com

| Chemical Identifier | Value |

| IUPAC Name | 2-(4-ethoxy-3,5-dimethoxyphenyl)ethan-1-amine |

| CAS Number | 39201-82-6 |

| Chemical Formula | C12H19NO3 |

| Molar Mass | 225.288 g·mol−1 |

| InChI | 1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 |

| InChIKey | RHOGRSKNWDNCDN-UHFFFAOYSA-N |

| SMILES | NCCC1=CC(OC)=C(OCC)C(OC)=C1 |

Current Landscape of Academic and Forensic Research on Escaline (hydrochloride)

Current research on escaline is primarily conducted in academic and forensic settings. sapphirebioscience.combertin-bioreagent.comcaymanchem.com Academic research often focuses on its pharmacological properties, particularly its interaction with serotonin (B10506) receptors. bertin-bioreagent.comcaymanchem.com Forensic research involves the identification and characterization of escaline in seized materials and its differentiation from other controlled substances. nih.gov The compound is often used as an analytical reference standard in forensic laboratories. caymanchem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYZJKSBSOJZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-82-3 | |

| Record name | Escaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization in Research Settings

Synthetic Pathways for Escaline (B1605962) (hydrochloride) Precursors

The synthesis of escaline fundamentally relies on the availability of specific precursors, primarily substituted benzaldehydes. A key starting material for many phenethylamine (B48288) syntheses, including that of mescaline and its analogs, is 3,4,5-trimethoxybenzaldehyde. reddit.com This compound can be derived from gallic acid, a readily available natural product. mdma.ch The synthesis of escaline requires a modification of this precursor to introduce the 4-ethoxy group.

A common precursor for escaline synthesis is 3,5-dimethoxy-4-ethoxybenzaldehyde. The synthesis of this precursor can be approached through several routes. One potential pathway involves the selective ethylation of a suitably protected 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde). The hydroxyl group at the 4-position of syringaldehyde (B56468) can be selectively alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Convergent and Linear Strategies for Escaline (hydrochloride) Synthesis

Both linear and convergent synthesis strategies can be applied to the preparation of escaline (hydrochloride), each with its own advantages and disadvantages. chemistnotes.comfiveable.mechegg.com

Detailed Exploration of Reaction Conditions and Reagents

The synthesis of escaline typically involves a few key chemical transformations. A common and effective method for preparing phenethylamines from benzaldehydes is through the Henry reaction followed by reduction.

Henry Reaction: The condensation of 3,5-dimethoxy-4-ethoxybenzaldehyde with nitromethane (B149229) is a crucial step. This reaction is typically catalyzed by a base. While various catalysts can be used, research on similar reactions with substituted benzaldehydes suggests that the choice of catalyst and solvent can significantly impact the yield. reddit.com For example, using a larger excess of the catalyst has been shown to improve yields in the Henry reaction of 3,4,5-trimethoxybenzaldehyde. reddit.com

Reduction of the Nitrostyrene: The resulting β-nitrostyrene derivative is then reduced to the corresponding phenethylamine. Several reducing agents can be employed for this transformation. A common method is the use of lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Another approach involves reduction with sodium borohydride (B1222165) (NaBH4) in a suitable solvent system, such as a mixture of isopropanol (B130326) and water. reddit.com

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by dissolving the freebase in a suitable solvent, such as methanol (B129727) or isopropanol, and treating it with a solution of hydrochloric acid. sigmaaldrich.com The escaline hydrochloride then precipitates out of the solution and can be collected by filtration.

Yield Optimization and Scalability Considerations for Research Batches

For research purposes, the ability to produce gram-scale quantities of escaline (hydrochloride) is often necessary. scripps.edu Therefore, optimizing the yield of each synthetic step is critical. Key factors to consider for yield optimization include:

Reaction Conditions: Temperature, reaction time, and the concentration of reactants can all influence the outcome of a reaction. numberanalytics.com

Catalyst and Reagent Stoichiometry: The molar ratios of the reactants and catalyst can significantly affect the yield and purity of the product. reddit.com

Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity.

Scaling up a synthesis from a few milligrams to several grams can present challenges. scripps.edunumberanalytics.com Issues such as heat transfer, mixing efficiency, and the safe handling of reagents become more critical on a larger scale. Continuous flow reactors offer a potential solution for scaling up chemical syntheses, as they can provide better control over reaction parameters and improve safety and efficiency. osti.gov

Enantioselective Synthesis and Stereoisomeric Investigations of Escaline Analogues

Escaline itself is not chiral and therefore does not have enantiomers. However, the principles of enantioselective synthesis are highly relevant to the study of its analogues. rsc.orgnih.govnih.gov By introducing a chiral center into the escaline scaffold, for example, at the alpha or beta position of the aminoethyl side chain, it is possible to create stereoisomers that may exhibit different pharmacological properties.

The development of enantioselective synthetic methods allows for the preparation of individual enantiomers of a chiral molecule, which is crucial for studying their distinct biological activities. nsf.govorganic-chemistry.org Techniques such as the use of chiral catalysts or chiral auxiliaries can be employed to control the stereochemical outcome of a reaction. organic-chemistry.org The investigation of the stereoisomers of escaline analogues can provide valuable insights into the structure-activity relationships of phenethylamines.

Purification Techniques for Research-Grade Escaline (hydrochloride)

Obtaining high-purity escaline (hydrochloride) is essential for accurate and reproducible research findings. bertin-bioreagent.com The crude product from the synthesis will typically contain unreacted starting materials, byproducts, and other impurities that must be removed.

Chromatographic Purification Methodologies

Chromatography is a powerful set of techniques used for the separation and purification of chemical compounds.

Column Chromatography: This is a standard and widely used method for purifying organic compounds. The crude escaline freebase can be purified by column chromatography on a stationary phase such as silica (B1680970) gel. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with smaller particles, resulting in a much higher resolution than standard column chromatography. Different types of HPLC columns, such as reversed-phase C18 columns, can be used depending on the properties of the compound being purified. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS can also be used for purification on a small scale. It is particularly useful for separating volatile compounds. researchgate.netsigmaaldrich.com The identity and purity of the final escaline hydrochloride product are typically confirmed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. iiab.me

Recrystallization and Other Solid-Phase Purification Approaches

Following synthesis, crude Escaline hydrochloride requires purification to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a primary and effective method for obtaining high-purity crystalline solid. Research protocols describe dissolving the crude hydrochloride salt in a minimal amount of a hot solvent system, followed by cooling to induce crystallization.

One documented method involves recrystallizing Escaline hydrochloride from boiling ethyl acetate (B1210297) containing a small amount of methanol. studfile.net Another approach uses an isopropanol (IPA) and diethyl ether (Et2O) solvent system. studfile.net In this procedure, the crude product is dissolved in IPA, and Et2O is added to decrease the solubility of the salt, promoting the formation of white crystals upon standing. studfile.net

For phenethylamine compounds in general, solid-phase extraction (SPE) serves as an alternative or supplementary purification technique. oup.comnih.govresearchgate.nettandfonline.com SPE cartridges, such as those with C18 or high-sulfonated polymeric phases, can effectively retain phenethylamines from a solution while allowing many impurities to be washed away. oup.comnih.govresearchgate.nettandfonline.com The target compound is then eluted from the cartridge using an appropriate solvent. nih.govresearchgate.nettandfonline.com This technique is particularly useful for cleaning up samples from complex matrices. oup.comnih.govresearchgate.net

The effectiveness of purification is often assessed by the melting point (mp) of the resulting crystals. Purified Escaline hydrochloride is reported to have a melting point in the range of 165-167°C. studfile.net

Advanced Spectroscopic and Chromatographic Characterization for Purity and Structural Confirmation in Research

To unambiguously confirm the identity, structure, and purity of synthesized Escaline hydrochloride, researchers employ a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure, weight, and elemental composition of the compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

A triplet for the methyl protons (-CH₃) of the ethoxy group.

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethoxy group, coupled to the methyl protons.

A singlet for the six protons of the two equivalent methoxy (B1213986) groups (-OCH₃).

Two triplets for the two methylene groups of the ethylamine (B1201723) side chain (-CH₂CH₂NH₂).

A singlet for the two aromatic protons on the benzene (B151609) ring.

A broad signal for the amine protons (-NH₃⁺), which may exchange with solvent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. irisotope.combhu.ac.in For Escaline, distinct signals would be expected for each unique carbon atom in the molecule, including the methyl and methylene carbons of the ethoxy group, the methoxy carbons, the two carbons of the ethylamine side chain, and the four unique carbons of the aromatic ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. bhu.ac.inorganicchemistrydata.orgresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Escaline (Note: These are predicted values based on structure and typical chemical shifts. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ar-C H (x2) | ~6.5 | ~107 |

| -C H₂CH₂NH₃⁺ | ~2.8 | ~30 |

| -CH₂C H₂NH₃⁺ | ~3.1 | ~42 |

| -OC H₃ (x2) | ~3.8 | ~56 |

| -OC H₂CH₃ | ~4.0 | ~75 |

| -OCH₂C H₃ | ~1.4 | ~16 |

| Ar-C -OCH₃ (x2) | - | ~153 |

| Ar-C -OCH₂CH₃ | - | ~137 |

| Ar-C -CH₂CH₂NH₃⁺ | - | ~135 |

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. chemguide.co.uklibretexts.orggbiosciences.com When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. oup.comnumberanalytics.comfda.gov.tw

For Escaline (free base, C₁₂H₁₉NO₃), the exact molecular weight is 225.136 g/mol . nih.gov In mass spectrometry, this would correspond to the molecular ion peak (M⁺) at m/z 225. nih.gov The hydrochloride salt has a formula weight of 261.7 g/mol . nih.govcaymanchem.comcaymanchem.com

Electron ionization (EI) often used in GC-MS, causes the molecular ion to fragment in a predictable manner, creating a unique mass spectrum that acts as a chemical "fingerprint". ojp.govlibretexts.orgwikipedia.org The fragmentation pattern provides clues to the molecule's structure. For phenethylamines like Escaline, a characteristic fragmentation is the cleavage of the bond between the alpha and beta carbons of the side chain (alpha-cleavage). libretexts.org This would result in a prominent fragment ion from the substituted benzyl (B1604629) moiety.

Interactive Data Table: Key Mass Spectrometry Fragments for Escaline

| m/z Value | Ion | Description |

| 225 | [C₁₂H₁₉NO₃]⁺ | Molecular Ion (M⁺) of the free base |

| 196 | [C₁₀H₁₄O₃]⁺ | Loss of the ethylamine group (-CH₂NH₂) via alpha-cleavage |

| 182 | [C₉H₁₂O₃]⁺ | Likely loss of the entire ethylamine side chain |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule when it absorbs infrared radiation. youtube.comyoutube.comspectra-analysis.com Different functional groups absorb at characteristic frequencies, allowing for their identification. The IR spectrum of Escaline hydrochloride would display several key absorption bands indicating its structural features. nih.gov Data from KBr pellet transmission or Attenuated Total Reflectance (ATR) methods provide this information. nih.govnih.gov

Key expected IR absorption bands include:

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of an amine salt (R-NH₃⁺).

C-H stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong absorptions in the 1250-1000 cm⁻¹ range, corresponding to the aryl-alkyl ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. mhlw.go.jpmsu.eduresearchgate.netbasicmedicalkey.com This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings. msu.edubasicmedicalkey.com Escaline, with its substituted benzene ring, would be expected to show characteristic absorbance maxima in the UV region, typically between 200 and 400 nm. researchgate.net The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity are useful for quantitative analysis and purity checks in pharmaceutical and research settings. basicmedicalkey.comthermofisher.com

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial validation of the compound's purity and empirical formula. For Escaline hydrochloride (C₁₂H₂₀ClNO₃), a purity of ≥98% is often required for analytical standards. caymanchem.combertin-bioreagent.com

Interactive Data Table: Theoretical Elemental Composition of Escaline Hydrochloride (C₁₂H₂₀ClNO₃)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 144.132 | 55.07% |

| Hydrogen | H | 1.008 | 20.160 | 7.70% |

| Chlorine | Cl | 35.453 | 35.453 | 13.54% |

| Nitrogen | N | 14.007 | 14.007 | 5.35% |

| Oxygen | O | 15.999 | 47.997 | 18.34% |

| Total | 261.749 | 100.00% |

An experimental result that closely matches these theoretical percentages provides strong evidence for the identity and high purity of the synthesized Escaline hydrochloride.

Preclinical Pharmacological Investigations of Escaline Hydrochloride

In Vitro Cellular and Biochemical Studies

In vitro studies are fundamental to characterizing the pharmacological profile of a compound. For escaline (B1605962), these have primarily focused on defining its interaction with serotonin (B10506) receptors. Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, typically expressed as a Ki value (inhibition constant). Functional assays, such as the phosphoinositide hydrolysis assay discussed previously, measure the cellular response following receptor binding, providing measures of potency (EC50) and efficacy (Emax).

A 2021 study on mescaline derivatives provided binding affinities (Ki) for a series of related "scaline" compounds at human serotonin receptors. researchgate.net While not providing a direct value for escaline, the data for the series show a general pattern of weak to moderately high affinity for the 5-HT2A receptor, with Ki values for the scaline series ranging from 150 to 12,000 nM. researchgate.net The study noted that extending the 4-alkoxy substituent (as in escaline, the 4-ethoxy analog of mescaline) generally increased binding affinities at 5-HT2A and 5-HT2C receptors compared to mescaline. researchgate.net

Table 2: Receptor Binding Affinities (Ki, nM) of Mescaline and Related Phenethylamines Data from a 2021 study on mescaline derivatives. Note: Direct Ki for Escaline was not specified, but patterns for the "scaline" class were reported. researchgate.net

| Compound Class | 5-HT2A Receptor (Ki, nM) | Preference vs. 5-HT1A/2C |

|---|---|---|

| Scalines (general) | 150 - 12,000 | No preference observed |

| 3C-Scalines | Not specified | Marginal preference for 5-HT2A |

Cellular Uptake, Distribution, and Efflux Mechanisms in Cultured Cell Lines

Specific studies detailing the cellular uptake, distribution, and efflux mechanisms of escaline in cultured cell lines are not extensively documented in the current scientific literature. However, research on structurally related phenethylamines, particularly mescaline, provides a basis for understanding the likely transport mechanisms.

Phenethylamine (B48288) compounds are generally substrates for polyspecific organic cation transporters (OCTs), which are low-affinity, high-capacity transporters involved in the metabolism and excretion of various substances. nih.govgoettingen-research-online.de A 2021 in vitro study investigating 18 psychostimulants and hallucinogens found that mescaline is a strongly transported substrate of wild-type OCT1. goettingen-research-online.de Other phenethylamine derivatives, such as methamphetamine and cathine, were identified as substrates for OCT2. goettingen-research-online.de These transporters are part of the Solute Carrier (SLC) superfamily and facilitate drug uptake into tissues like the liver and kidneys for subsequent metabolism and excretion. nih.gov

Conversely, high-affinity monoamine transporters—namely the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)—are primary targets for many psychoactive drugs, responsible for neurotransmitter reuptake from the synaptic cleft. wikipedia.orgpurdue.edu However, studies indicate that mescaline has a negligible affinity (Kᵢ > 30,000 nM) for these transporters, suggesting they are not a primary mechanism for its cellular uptake. wikipedia.org Given escaline's structural similarity to mescaline, it is plausible that its cellular transport is also primarily mediated by low-affinity organic cation transporters like OCT1 and OCT2, rather than the high-affinity monoamine transporters. goettingen-research-online.de Direct investigation using escaline in cultured cell lines, such as HEK293 cells stably expressing these transporters, would be necessary to confirm these specific pathways and determine the kinetics of its transport. goettingen-research-online.de

Synaptosomal Preparations and Neurotransmitter Release Studies

Direct preclinical studies examining the effect of escaline on neurotransmitter release using synaptosomal preparations are currently limited. Synaptosomes are isolated, sealed nerve terminals that contain all the necessary components for neurotransmitter storage, release, and uptake, making them a valuable in vitro model for neurochemical research. nih.govnih.govucdavis.edu Assays using synaptosomes can quantify neurotransmitter efflux, often by preloading the terminals with radiolabeled neurotransmitters and then stimulating their release. nih.gov

While specific data for escaline is lacking, research on related compounds offers some insight. Studies on mescaline have shown it has a very low affinity for the primary monoamine transporters (SERT, DAT, NET), suggesting it is not a potent reuptake inhibitor or releaser in the same manner as amphetamines. wikipedia.orgwikipedia.orgnih.gov However, some findings suggest that at high doses, mescaline might indirectly increase levels of the serotonin metabolite 5-HIAA, which could imply an inhibition of reuptake or induction of serotonin release under those conditions. wikipedia.org Furthermore, some behavioral studies in mice suggest that escaline may possess dopaminergic activity, which could be related to neurotransmitter release or receptor interaction. researchgate.netresearchgate.net

To definitively characterize escaline's influence on neurotransmission, studies using rat brain synaptosomes would be required. Such experiments could measure the release of key neurotransmitters like dopamine, serotonin, and glutamate (B1630785) in response to escaline exposure, clarifying whether it acts as a neurotransmitter releaser, a reuptake inhibitor, or has other modulatory effects at the presynaptic terminal. nih.govmdpi.com

Neuronal Network Activity Modulation in Primary Cell Cultures

While it is established that psychedelics induce profound changes in brain network dynamics in vivo, the specific cellular and synaptic underpinnings of these changes are an active area of research. Studies using primary cortical cultures could elucidate how escaline alters neuronal firing rates, the synchronicity of network activity, and functional connectivity between neurons. mdpi.com Such research would help bridge the gap between molecular actions at the receptor level and the complex network-level effects observed in whole organisms.

Gene Expression and Proteomic Profiling in Response to Escaline (hydrochloride)

Currently, there are no specific gene expression or proteomic profiling studies that have been conducted on cell lines in response to treatment with escaline. These "omics" technologies are powerful hypothesis-generating tools used to gain a broad understanding of the cellular response to a drug.

Gene expression profiling , often performed using techniques like RNA-sequencing, measures the messenger RNA (mRNA) levels of thousands of genes simultaneously. thermofisher.compeerj.com This provides a snapshot of which genes are being actively transcribed by the cell, indicating which biological pathways and cellular functions are being up- or down-regulated in response to the compound. thermofisher.comnih.govnih.gov

Proteomic profiling uses methods like mass spectrometry to identify and quantify the abundance of thousands of proteins in a cell. rsc.orgnih.govmdpi.complos.org This analysis provides a direct look at the functional machinery of the cell, as proteins carry out the vast majority of cellular tasks. nih.gov Proteomics can reveal changes in signaling pathways, cellular structures, and metabolic processes that are altered by drug treatment. mdpi.comnih.gov

Conducting such studies with escaline on relevant cell lines (e.g., neuronal cells or hepatocytes) could identify novel biological targets, reveal mechanisms of action or toxicity, and provide a comprehensive view of the cellular pathways it modulates.

Mitochondrial Function and Bioenergetics Research in Cellular Models

Direct research into the effects of escaline on mitochondrial function is limited, but studies on related phenethylamines provide important context. Mitochondria are critical for cellular energy production through oxidative phosphorylation and are increasingly recognized as a target for various pharmacological agents, which can sometimes lead to mitochondrial toxicity. mdpi.comnih.govfrontiersin.org

An in vitro study by Gatcha et al. (2022) explored the toxicity of several 2C-phenethylamines and their NBOMe analogs in human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines. mdpi.com In this study, mescaline itself showed no significant cytotoxicity and did not lead to a decrease in intracellular ATP levels. mdpi.com However, its N-benzyl derivative, mescaline-NBOMe, did exhibit cytotoxicity and other analogs were found to induce mitochondrial membrane depolarization, indicating a disruption of mitochondrial function. mdpi.com These findings suggest that while the core mescaline structure may have a low potential for mitochondrial toxicity, structural modifications can significantly increase this risk. mdpi.com

Assays to evaluate mitochondrial bioenergetics, such as extracellular flux analysis, can measure key parameters like the oxygen consumption rate (OCR) to assess the function of the electron transport chain. nih.govmdpi.complos.org Such methods could be applied to escaline to determine its specific effects on basal respiration, ATP production, and spare respiratory capacity in cellular models. Given that some psychotropic drugs are known to inhibit mitochondrial respiratory complexes mdpi.comnih.gov, a thorough investigation of escaline is warranted to fully characterize its cellular safety profile.

Receptor Desensitization and Downregulation Mechanisms (in vitro models)

Escaline is an agonist at the serotonin 5-HT₂A receptor. wikipedia.org A common feature of G protein-coupled receptors (GPCRs), including the 5-HT₂A receptor, is that prolonged or repeated exposure to an agonist leads to desensitization and downregulation. ucdavis.edunih.gov While direct in vitro studies demonstrating this process specifically for escaline are not prominent in the literature, the mechanisms for 5-HT₂A agonists are well-established in various cell models, such as HEK-293 cells. ucdavis.edu

The process typically begins with rapid desensitization, where the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). ucdavis.edu This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G protein, attenuating the signaling cascade. ucdavis.edu Following this initial desensitization, a more prolonged agonist exposure leads to receptor internalization, where the receptors are removed from the cell surface via endocytosis into intracellular vesicles. ucdavis.edu These internalized receptors can either be recycled back to the cell membrane or targeted for degradation, a process which leads to a net reduction in the total number of receptors, known as downregulation. goettingen-research-online.deucdavis.edu

Chronic treatment with various 5-HT₂A agonists and even some antagonists has been shown to cause downregulation of 5-HT₂A receptors in vitro and in vivo. ucdavis.edunih.gov Given that escaline functions as a 5-HT₂A agonist, it is highly expected to induce receptor desensitization and downregulation in a manner consistent with other drugs in its class.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of phenethylamines have provided significant insight into how molecular modifications alter pharmacological activity. For mescaline and its analogs, a key area of investigation has been the substitution at the 4-position of the phenyl ring and the addition of an α-methyl group. nih.govresearchgate.netljmu.ac.uk

The primary mechanism of action for these compounds is agonism at the 5-HT₂A receptor. frontiersin.orgresearchgate.net Potency is often evaluated in preclinical models using the head-twitch response (HTR) in rodents, a behavior that is mediated by 5-HT₂A activation and correlates well with hallucinogenic potency in humans. wikipedia.orgresearchgate.netljmu.ac.uk

Studies comparing mescaline with its 4-alkoxy homologs show that increasing the length of the alkyl chain from methoxy (B1213986) (mescaline) to ethoxy (escaline) and propoxy (proscaline) increases potency. researchgate.netljmu.ac.ukfrontiersin.org Escaline is roughly two to three times more potent than mescaline in the mouse HTR assay, and this increased potency is also observed in humans, where escaline is approximately 5 to 8 times more potent than mescaline. wikipedia.orgljmu.ac.uk This suggests that the larger, more lipophilic ethoxy group at the 4-position may enhance receptor interaction or improve pharmacokinetic properties. ljmu.ac.uk

The addition of an α-methyl group to the ethylamine (B1201723) side chain creates the amphetamine analogs (known as the 3C series, e.g., 3C-E is the amphetamine analog of escaline). nih.gov This modification also generally increases potency. For instance, TMA (the α-methyl analog of mescaline) is about twice as potent as mescaline in the HTR assay. researchgate.netljmu.ac.uk This potency-enhancing effect is also seen when comparing escaline to its amphetamine counterpart, 3C-E. ljmu.ac.uk These findings demonstrate that both the 4-position alkoxy group and the α-carbon of the side chain are critical determinants of the pharmacological activity of 3,4,5-substituted phenethylamines. researchgate.netljmu.ac.uk

Table 1: Comparison of Mescaline Analogs - Structure and Potency This table is based on data from preclinical rodent models (Head-Twitch Response) and reported human dosages.

| Compound Name | 4-Position Group | α-Methyl Group | Relative Potency (Mouse HTR vs. Mescaline) | Typical Human Dose Range (oral) |

| Mescaline | Methoxy (-OCH₃) | No | 1x (Baseline) | 200-400 mg |

| Escaline | Ethoxy (-OCH₂CH₃) | No | ~2x | 40-60 mg |

| Proscaline (B1283602) | Propoxy (-OCH₂CH₂CH₃) | No | ~3x | 30-50 mg |

| TMA | Methoxy (-OCH₃) | Yes | ~2x | 100-200 mg |

| 3C-E | Ethoxy (-OCH₂CH₃) | Yes | >2x (Higher than TMA) | 30-60 mg |

Systematic Structural Modifications of the Phenethylamine Core

Escaline, or 3,5-dimethoxy-4-ethoxyphenethylamine, is a derivative of the naturally occurring psychedelic phenethylamine, mescaline. wikipedia.org The core structure of phenethylamine has been a scaffold for numerous structural modifications to explore and understand the structure-activity relationships (SAR) that govern the pharmacological effects of this class of compounds.

Systematic modifications to the phenethylamine core have revealed several key insights. One significant alteration is the introduction of an α-methyl group, which converts the phenethylamine into an amphetamine derivative. frontiersin.org This modification often has a minor impact on the binding affinity for serotonin 5-HT2A/2C receptors for some derivatives. frontiersin.orgnih.gov However, in the case of mescaline and its homologues, α-methylation to produce compounds like 3C-E (the α-methyl analogue of escaline) has been shown to increase potency in rodent models. ljmu.ac.uknih.gov

Another area of systematic modification involves the substituents on the phenyl ring. The position, number, and nature of these substituents profoundly influence receptor affinity and functional activity. For instance, the 2,4,5-trisubstitution pattern is a well-known feature of many potent psychedelic phenethylamines. nih.gov In contrast, escaline belongs to the 3,4,5-trisubstituted series. wikipedia.org

Influence of Alkoxy Substituents on Phenyl Ring (e.g., Position, Length, Branching)

The alkoxy substituents on the phenyl ring of phenethylamines play a critical role in determining their pharmacological profile, particularly their interaction with serotonin receptors. For escaline and related compounds, which are 3,4,5-trisubstituted phenethylamines, the nature of the alkoxy group at the 4-position is a key determinant of potency. ljmu.ac.uk

Research has demonstrated that extending the length of the 4-alkoxy substituent from a methoxy group (as in mescaline) to an ethoxy group (as in escaline) or a propoxy group (as in proscaline) generally leads to an increase in binding affinity at the 5-HT2A and 5-HT2C receptors. frontiersin.orgresearchgate.net This extension of the carbon chain at the 4-position also enhances the activation potency and efficacy at the 5-HT2A receptor. frontiersin.orgresearchgate.net For example, escaline exhibits approximately two-fold higher affinity for 5-HT2A receptors compared to mescaline. ljmu.ac.uk This increase in potency is also observed in vivo, where escaline is about five times more potent than mescaline in humans and shows a twofold higher potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects. wikipedia.orgljmu.ac.uk

The increased potency associated with a longer 4-alkoxy chain is thought to be related to enhanced lipophilicity, which may improve the compound's ability to cross the blood-brain barrier and partition into the central nervous system. ljmu.ac.uk Additionally, the larger alkoxy group may engage in favorable hydrophobic interactions within the binding pocket of the 5-HT2A receptor. ljmu.ac.uk

Introducing branching or unsaturation into the 4-alkoxy substituent, such as in isoproscaline (B1659368) (4-isopropoxy) and allylescaline (B1520581) (4-allyloxy), also results in compounds that are significantly more potent than mescaline. frontiersin.orgblossomanalysis.com Furthermore, the introduction of fluorine atoms into the 4-alkoxy substituent has been shown to generally increase binding affinities at 5-HT2A and 5-HT2C receptors and enhance activation potency and efficacy at both 5-HT2A and 5-HT2B receptors. frontiersin.orgresearchgate.netblossomanalysis.com

Stereochemical Influences on Receptor Affinity and Efficacy

For escaline itself, which is 3,5-dimethoxy-4-ethoxyphenethylamine, the molecule is achiral and does not have stereoisomers. fda.gov However, the introduction of a chiral center, most commonly through the addition of an α-methyl group to the ethylamine side chain, creates amphetamine analogues with (R)- and (S)-enantiomers. The stereochemistry of these related compounds can significantly influence their interaction with serotonin receptors.

For many psychedelic phenethylamines, the (R)-enantiomer is typically more potent than the (S)-enantiomer. This stereoselectivity is a key aspect of the structure-activity relationship for this class of compounds. While specific data on the individual enantiomers of escaline's α-methylated counterpart, 3C-E, were not detailed in the provided search results, the general principle of stereochemical influence is well-established for related phenethylamine hallucinogens. nih.gov Computational modeling and docking studies of related compounds have been used to rationalize these stereochemical preferences, suggesting that one enantiomer may achieve a more favorable binding orientation within the receptor's active site. researchgate.net

Comparison of Escaline (hydrochloride) with Homologues and Analogues (e.g., Mescaline, Proscaline, Isoproscaline, 3C-E)

Escaline's pharmacological profile is best understood in comparison to its homologues and analogues, which differ primarily in the 4-position substituent or the presence of an α-methyl group. wikipedia.org These comparisons highlight the critical role of the 4-alkoxy group in modulating potency and receptor affinity.

| Compound | Structure | Key Differences from Escaline | Relative Potency (Human) | 5-HT2A Receptor Affinity (Ki, nM) |

| Escaline | 3,5-dimethoxy-4-ethoxyphenethylamine | - | ~5-8x Mescaline wikipedia.org | 2100 ljmu.ac.uk |

| Mescaline | 3,4,5-trimethoxyphenethylamine | 4-methoxy group | Baseline | 5500 ljmu.ac.uk |

| Proscaline | 3,5-dimethoxy-4-propoxyphenethylamine | 4-propoxy group | More potent than Mescaline frontiersin.org | Data not specified |

| Isoproscaline | 3,5-dimethoxy-4-isopropoxyphenethylamine | 4-isopropoxy group | More potent than Mescaline frontiersin.orgblossomanalysis.com | Data not specified |

| 3C-E | 4-ethoxy-3,5-dimethoxyamphetamine | α-methyl group present | ~4x TMA ljmu.ac.uk | Data not specified |

Table 1: Comparison of Escaline with its Homologues and Analogues.

As shown in the table, increasing the length of the 4-alkoxy chain from methoxy (mescaline) to ethoxy (escaline) and propoxy (proscaline) generally increases potency. ljmu.ac.uk Escaline demonstrates a significantly higher affinity for the 5-HT2A receptor compared to mescaline. ljmu.ac.uk The introduction of an α-methyl group to create 3C-E also results in a potent compound. ljmu.ac.uknih.gov These "scalines" and "3C-scalines" generally interact with 5-HT2A and 5-HT2C receptors with higher affinities than mescaline. researchgate.netnih.gov

Computational and Cheminformatic Approaches to SAR Analysis

Computational and cheminformatic approaches are increasingly utilized to understand the complex structure-activity relationships of psychedelic phenethylamines like escaline. nih.gov These methods allow for the visualization and analysis of ligand-receptor interactions at a molecular level, providing insights that complement experimental data. mdpi.com

Homology modeling of receptors, such as the 5-HT2A receptor, has been employed to design novel analogues and predict their binding affinities and orientations. researchgate.net Molecular docking studies can help to explain why certain structural modifications, such as altering the 4-alkoxy substituent, lead to changes in receptor affinity and efficacy. acs.org For example, docking simulations might reveal that the longer ethoxy group of escaline fits into a specific hydrophobic pocket within the 5-HT2A receptor's binding site more effectively than the methoxy group of mescaline. ljmu.ac.uk

Quantitative structure-activity relationship (QSAR) studies are another powerful tool. nih.gov By correlating physicochemical properties of a series of compounds with their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized analogues. nih.gov These computational approaches are instrumental in rational drug design and in building a more comprehensive understanding of the molecular determinants of psychedelic activity. mdpi.comescholarship.org

Preclinical Pharmacokinetic and Metabolic Profiling (in vitro and animal models)

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, S9 Fractions, Isolated Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo pharmacokinetic behavior of a compound. if-pan.krakow.plnih.gov These assays typically use liver subcellular fractions like microsomes or S9 fractions, or more complete systems like isolated hepatocytes, to assess a compound's susceptibility to metabolism. srce.hrnuvisan.com The primary outputs of these assays are the in vitro half-life (t1/2) and intrinsic clearance (CLint), which can be used to estimate in vivo parameters such as hepatic clearance and bioavailability. if-pan.krakow.plsrce.hr

Liver microsomes contain primarily phase I metabolic enzymes, such as cytochrome P450s (CYPs), while S9 fractions contain both microsomal (Phase I) and cytosolic (Phase II) enzymes. nih.govmdpi.comwikipedia.org Hepatocytes represent the most complete in vitro system, containing the full complement of metabolic enzymes and cofactors within an intact cellular structure. nih.gov

While specific data on the in vitro metabolic stability of escaline in these systems was not available in the provided search results, the general methodologies are well-established for screening new chemical entities. nuvisan.comnih.gov

| In Vitro System | Description | Key Enzymes Present | Typical Use |

| Liver Microsomes | Vesicular fragments of the endoplasmic reticulum. mdpi.com | Phase I enzymes (e.g., CYPs). mdpi.com | Assess CYP-mediated phase I metabolism. srce.hr |

| S9 Fractions | Supernatant from a 9000g centrifugation of liver homogenate. wikipedia.org | Both Phase I (microsomal) and Phase II (cytosolic) enzymes. wikipedia.org | Provides a more comprehensive view of metabolism than microsomes alone. nih.gov |

| Isolated Hepatocytes | Intact liver cells. nih.gov | Full complement of Phase I and Phase II enzymes and cofactors. nih.gov | Considered the "gold standard" for in vitro metabolism studies. nih.gov |

Table 2: Common In Vitro Systems for Metabolic Stability Assays.

The choice of in vitro system depends on the specific questions being addressed in the preclinical evaluation of a compound like escaline. researchgate.net For high-throughput screening, liver microsomes or S9 fractions are often preferred due to their cost-effectiveness and ease of use. nih.gov Hepatocyte assays, while more complex, provide a more physiologically relevant model of hepatic metabolism. nih.gov

Enzyme Systems Involved in Escaline (hydrochloride) Biotransformation

The specific enzymes responsible for the biotransformation of escaline have not been experimentally determined. The following sections discuss the probable enzymatic pathways based on the metabolism of other phenethylamines.

The cytochrome P450 (CYP) superfamily of enzymes is crucial for the phase I metabolism of a vast number of xenobiotics. frontiersin.orgmdpi.com For phenethylamines, CYP isoforms such as CYP2D6 and CYP3A4 are often involved in oxidative metabolism. mdpi.com While direct evidence for escaline is lacking, it is plausible that these or other CYP isoforms could be involved in the O-demethylation or hydroxylation of the escaline molecule. Studies on other psychoactive substances have shown involvement of CYP2D6, CYP1A1, CYP2C18, and CYP2E1 in their metabolism. nih.govnih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the oxidative deamination of monoamines. wikipedia.org For mescaline, its metabolism via MAO is a subject of some debate, with some studies suggesting it is a poor substrate. nih.gov However, given the structural similarity, it is highly probable that MAO plays a role in the deamination of escaline to its corresponding aldehyde, which would then be further oxidized to the carboxylic acid metabolite. Both MAO-A and MAO-B have distinct but sometimes overlapping substrate specificities. wikipedia.org

Phase II conjugation reactions, such as glucuronidation and sulfation, are critical for increasing the water solubility of metabolites to facilitate their excretion. nih.govscispace.comfrontiersin.org Phenolic metabolites, which could be formed from the O-demethylation of escaline, would be prime candidates for conjugation with glucuronic acid or sulfate. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the enzyme families responsible for these reactions. nih.govwashington.edu The specific isoforms involved would depend on the structure of the metabolite.

Blood-Brain Barrier Permeation Studies (in vitro models and animal models)

No specific studies using in vitro models (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA, cell-based assays) or in vivo animal models to quantify the blood-brain barrier (BBB) permeation of Escaline (hydrochloride) were found in the reviewed literature. nih.govmerckmillipore.comsigmaaldrich.comnih.govnih.govdovepress.commdpi.comfrontiersin.org The ability of a psychoactive compound to cross the BBB is critical for its central nervous system effects. mdpi.com While it is presumed to cross the BBB to exert its effects, quantitative preclinical data to confirm and characterize this process are not available.

Metabolite Quantification and Profiling in Preclinical Biological Samples

There is a notable absence of published preclinical studies that quantify and profile the metabolites of Escaline (hydrochloride) in biological samples from animal models. Metabolite profiling is essential for understanding the biotransformation of a drug, identifying active or potentially toxic metabolites, and assessing interspecies differences in metabolism. researchgate.netnih.govnih.govbioivt.comevotec.comdiva-portal.org While studies have been conducted on the metabolism of other phenethylamines, specific data for Escaline remains unavailable. researchgate.net

Advanced Analytical and Forensic Chemistry Research Methodologies for Escaline Hydrochloride

Chromatographic Separation Techniques for Research Samples

Chromatographic methods are fundamental in the analysis of Escaline (B1605962), providing the means to separate it from complex matrices for subsequent identification and quantification. These techniques are indispensable in both forensic and research chemistry for ensuring the purity of standards and analyzing complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic analysis for its ability to separate volatile compounds and provide detailed structural information. spectroscopyonline.com It is highly effective for determining the purity of Escaline research samples and for its definitive identification in seized materials. smithers.com In GC-MS analysis, the sample is vaporized and separated on a chromatographic column before being fragmented and detected by a mass spectrometer. chromatographyonline.com The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be compared to reference spectra for positive identification. nih.gov

For phenethylamine (B48288) compounds like Escaline, derivatization is often employed to improve their thermal stability and chromatographic behavior. However, GC-MS can also be used for underivatized amines. The electron ionization (EI) mass spectrum of Escaline would be expected to show characteristic fragments resulting from the cleavage of the ethylamine (B1201723) side chain and fragmentation of the substituted benzene (B151609) ring. Forensic laboratories routinely use GC-MS to differentiate individual compounds from complex mixtures. ojp.gov

Table 1: GC-MS Parameters for Phenethylamine Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.5-µm df) | chromatographyonline.com |

| Carrier Gas | Helium (flow rate 0.8 mL/min) | chromatographyonline.com |

| Injection Mode | Splitless | chromatographyonline.com |

| Injector Volume | 1 µL | chromatographyonline.com |

| Temperature Program | Initial 150°C (hold 5 min), ramp 10°C/min to 300°C (hold 10 min) | chromatographyonline.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for detecting trace amounts of substances and for identifying their metabolites in biological fluids. nih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of non-volatile compounds like Escaline from complex matrices such as plasma or urine, followed by their unambiguous identification and quantification. nih.gov This method is particularly valuable in pharmacokinetic studies and for metabolite profiling. researchgate.netjmb.or.kr

In a typical LC-MS/MS workflow, the sample undergoes extraction, often by protein precipitation or solid-phase extraction (SPE), before being injected into the LC system. researchgate.netnih.gov The analyte is separated on a reversed-phase column (e.g., C18) and then ionized, commonly using electrospray ionization (ESI). nih.govresearchgate.net The tandem mass spectrometer then allows for the selection of a specific parent ion (precursor ion) for fragmentation, and the resulting daughter ions (product ions) are detected, a process known as Multiple Reaction Monitoring (MRM). researchgate.net This provides high selectivity and sensitivity, with detection limits often in the sub-ng/mL range. researchgate.net A study on mescaline, a close analogue, successfully used LC-MS/MS to quantify the parent compound and its major metabolites in human plasma. nih.gov

Table 2: LC-MS/MS Parameters for Phenethylamine Metabolite Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Gradient of 0.01% formic acid in water and methanol (B129727) | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation | researchgate.netnih.gov |

| LLOQ | Can reach sub-ng/mL levels (e.g., 0.25 ng/mL for esculin) | researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV-Vis, Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in various fields, including pharmaceutical analysis. wikipedia.orgopenaccessjournals.com When coupled with detectors like Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD), HPLC provides a robust method for analyzing Escaline. nih.gov DAD is particularly useful as it can acquire a full UV-Vis spectrum for the analyte as it elutes from the column, aiding in peak identification and purity assessment. nih.gov

The separation in HPLC is based on the differential distribution of the analyte between a stationary phase (the column) and a liquid mobile phase. wikipedia.org For a compound like Escaline, a reversed-phase setup with a C18 column is common. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of Escaline is a characteristic feature under specific chromatographic conditions, and the area under its peak in the chromatogram is proportional to its concentration. wikipedia.org This makes HPLC-UV/DAD a reliable method for quantitative analysis in research and quality control settings. openaccessjournals.com

Chiral Chromatography for Enantiomeric Separation and Purity

While Escaline itself is an achiral molecule, many related phenethylamines possess a chiral center, leading to the existence of enantiomers which can have different pharmacological activities. dea.govoup.com The analysis of enantiomers is crucial in forensic and pharmacological research. researchgate.net Chiral chromatography, either by GC or HPLC, is the primary method for separating enantiomers. dea.govresearchgate.net

This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. oup.comresearchgate.net For instance, S-(-)-N-(fluoroacyl)-prolyl chloride has been used as a chiral derivatizing reagent for the GC analysis of phenethylamine enantiomers. researchgate.net In HPLC, columns with chiral stationary phases like CHIRALPAK AD-H have been successfully used to separate enantiomers of related compounds. researchgate.net These methods would be applicable for the analysis of chiral analogues of Escaline or for potential chiral metabolites that may be formed in vivo.

Thin Layer Chromatography (TLC) in Screening Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for screening purposes in forensic toxicology. nih.govresearchgate.netanalyticaltoxicology.com It can be used to presumptively identify various classes of drugs, including phenethylamines, in seized materials or biological samples. researchgate.netnih.gov The technique involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable solvent system. maps.orgwho.int

Different compounds migrate up the plate at different rates, resulting in separation. The position of the spot, represented by its retention factor (Rf value), can be compared to that of a reference standard for tentative identification. maps.org Visualization can be achieved under UV light or by spraying with a colorimetric reagent. maps.orgd-nb.info While TLC is not as specific or sensitive as GC-MS or LC-MS/MS, its simplicity makes it an excellent tool for preliminary screening in the field or in laboratories with limited resources. nih.govwho.int

Table 3: TLC Systems for Phenethylamine Screening

| Stationary Phase | Developing Solvent System (example) | Detection Method | Source |

|---|---|---|---|

| Silica Gel 60 F254 | Ethyl acetate-methanol-diethylamine (90:10:1.6) | UV light (254 nm), Spray Reagents | nih.govmaps.org |

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are essential for the unambiguous structural elucidation of molecules like Escaline. They provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. rsc.org ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgnih.gov For Escaline, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the two methoxy (B1213986) groups, the ethoxy group, and the ethylamine side chain. researchgate.net The symmetrical substitution pattern on the benzene ring simplifies the aromatic region of the spectrum. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com The Escaline molecule will absorb infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds, such as N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ether linkages. nih.govnih.govyoutube.com Attenuated Total Reflectance (ATR)-IR is a common technique used for obtaining IR spectra of solid and liquid samples. nih.govnih.gov

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The UV spectrum of Escaline is characterized by absorption bands originating from the substituted benzene ring. This technique is often used in conjunction with HPLC for quantification. nih.gov

Table 4: Spectroscopic Data for Escaline

| Technique | Key Features/Observed Data | Source |

|---|---|---|

| ¹H NMR | Symmetrical aryl proton peaks (~6.56 ppm), Methoxy proton peak (6H, ~3.75 ppm), Signals for ethoxy and ethylamine groups. | researchgate.net |

| ¹³C NMR | Data available in spectral databases. | nih.gov |

| ATR-IR | Characteristic absorptions for N-H, C-H (alkyl & aromatic), and C-O functional groups. | nih.govnih.gov |

| UV-Vis | Absorption maxima related to the substituted chromophore, useful for HPLC detection. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Escaline (hydrochloride) and its Metabolites/Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including Escaline and its potential metabolic products. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. organicchemistrydata.org

For the Escaline (hydrochloride) molecule, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to its unique proton environments. These include signals for the two aromatic protons, the protons of the ethyl side chain, the ethoxy group, and the two methoxy groups. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons allow for a complete assignment of the proton skeleton. youtube.com

¹³C NMR spectroscopy complements the ¹H data by providing a signal for each unique carbon atom in the molecule. youtube.com The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and the nature of its attached atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. mdpi.compreprints.org COSY reveals proton-proton couplings, while HSQC correlates directly bonded carbon-hydrogen pairs. HMBC is particularly powerful as it shows correlations between protons and carbons over two to three bonds, establishing the connectivity between different molecular fragments.

In the context of preclinical research, NMR is invaluable for identifying metabolites. Metabolic transformations, such as O-demethylation, N-dealkylation, or hydroxylation, would result in predictable changes in the NMR spectrum. For example, the loss of a methoxy group would lead to the disappearance of its characteristic ¹H and ¹³C signals and the appearance of a new signal for a hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Escaline (Note: These are estimated values based on the structure and typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.)

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (2 positions) | 6.5 - 7.0 (singlet) | 105 - 110 |

| Methoxy (-OCH₃) (2 groups) | 3.7 - 3.9 (singlet) | 55 - 60 |

| Ethoxy (-OCH₂CH₃) | 3.9 - 4.1 (quartet, -OCH₂-) | 63 - 68 (-OCH₂-) |

| 1.3 - 1.5 (triplet, -CH₃) | 14 - 16 (-CH₃) | |

| Ethylamine (-CH₂CH₂NH₃⁺) | ~3.1 (triplet, -CH₂-Ar) | 30 - 35 |

| ~2.8 (triplet, -CH₂-N) | 40 - 45 | |

| Aromatic C (quaternary, 4 positions) | - | 130 - 155 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique in chemical analysis, distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.comalevelchemistry.co.uk This precision allows for the determination of a compound's elemental formula. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS provides an exact mass, which is unique to a specific elemental composition. nih.gov

For Escaline (hydrochloride) (C₁₂H₁₉NO₃·HCl), HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, which has the formula C₁₂H₂₀NO₃⁺. By comparing the experimentally measured exact mass to the calculated theoretical mass, a molecular formula can be confirmed with high confidence. An accuracy measurement within a few parts per million (ppm) between the found and calculated values is generally considered sufficient for formula confirmation for molecules in this mass range. uci.edu

In addition to accurate mass measurement of the parent ion, HRMS is used to analyze fragment ions. When the molecular ion breaks apart in the mass spectrometer, the resulting fragments provide clues to the molecule's structure. chemguide.co.ukgbiosciences.com For phenethylamines like Escaline, a characteristic fragmentation is the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, which would result in a prominent iminium ion fragment.

Table 2: Accurate Mass Data for the Protonated Escaline Molecule

| Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) |

| Protonated Escaline ([M+H]⁺) | C₁₂H₂₀NO₃⁺ | 226.1438 |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Material Characterization

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. surfacesciencewestern.comeag.com Both methods are non-destructive and provide a molecular fingerprint that can be used for material identification by comparing the resulting spectrum to reference libraries. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For Escaline (hydrochloride), the FTIR spectrum would be expected to show absorptions corresponding to the N-H bonds of the protonated amine, C-H bonds (aromatic and aliphatic), the aromatic ring C=C bonds, and the C-O bonds of the ether linkages. researchgate.netrsc.orgnih.gov

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. surfacesciencewestern.com For Escaline, Raman spectroscopy would be effective for observing the vibrations of the aromatic ring and the C-C backbone. eag.com

Table 3: Expected Characteristic Vibrational Frequencies for Escaline (hydrochloride)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine Salt (-NH₃⁺) | N-H stretching | 2800 - 3200 (broad) | FTIR |

| Aromatic C-H | C-H stretching | 3000 - 3100 | FTIR/Raman |

| Aliphatic C-H (-CH₂, -CH₃) | C-H stretching | 2850 - 2970 | FTIR/Raman |

| Aromatic Ring | C=C stretching | 1500 - 1600 | FTIR/Raman |

| Ether (Ar-O-C) | C-O stretching | 1200 - 1275 (asymmetric) | FTIR |

| Ether (Ar-O-C) | C-O stretching | 1020 - 1075 (symmetric) | FTIR |

Method Validation for Research and Forensic Purposes

The validation of an analytical method is a prerequisite for its use in research and forensic toxicology. It provides scientific evidence that the method is reliable, consistent, and suitable for its intended purpose. metrology-journal.org For a compound like Escaline, validated methods are essential to ensure that qualitative identification and quantitative measurements are accurate and defensible. Validation is performed according to established guidelines, which define a set of parameters that must be evaluated. metrology-journal.orgslideshare.net

Assessment of Sensitivity, Specificity, Linearity, Accuracy, and Precision in Analytical Assays

These five parameters are the cornerstones of analytical method validation. elementlabsolutions.comamericanpharmaceuticalreview.com

Sensitivity: This refers to the method's ability to detect low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD), the lowest concentration that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision. dergipark.org.tr

Specificity (or Selectivity): This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. metrology-journal.orgelementlabsolutions.com In forensic analysis, it is crucial to demonstrate that the method can distinguish Escaline from its isomers or other structurally related phenethylamines.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. youtube.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration plot. A high correlation coefficient (r²) is required. nih.gov

Accuracy: This expresses the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often assessed by analyzing spiked samples (a blank matrix to which a known amount of Escaline has been added) and calculating the percent recovery.

Precision: This describes the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. youtube.com It is evaluated at two levels: repeatability (intra-assay precision, measured under the same operating conditions over a short interval) and intermediate precision (inter-assay precision, measured within the same laboratory but on different days or with different analysts or equipment). It is usually expressed as the relative standard deviation (RSD).

Table 4: Key Validation Parameters and Typical Acceptance Criteria for Forensic Assays

| Parameter | Definition | Typical Acceptance Criteria |

| Sensitivity (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%. nih.gov |

| Specificity | Ability to detect only the target analyte without interference. | No significant interfering peaks at the analyte's retention time. elementlabsolutions.com |

| Linearity | Proportional relationship between concentration and analytical signal. | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Accuracy | Closeness of measured value to the true value. | Mean recovery within 85-115% (or ±15%) of the nominal value. nih.gov |

| Precision | Closeness of repeated measurements to each other. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ). nih.gov |

Addressing Matrix Effects in Biological Samples (Preclinical Research)

When analyzing samples from biological sources such as blood, plasma, urine, or tissue homogenates, endogenous components of the matrix (e.g., salts, lipids, proteins) can interfere with the analysis. researchgate.netnih.gov This "matrix effect" can suppress or enhance the ionization of the target analyte in techniques like LC-MS, leading to inaccurate quantification. researchgate.net

Addressing matrix effects is a critical part of method validation for preclinical research involving Escaline. fiu.educore.ac.uk Several strategies are employed to mitigate these effects:

Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of the interfering matrix components before analysis. nih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components can reduce interference.

Use of an Internal Standard (IS): The most effective approach is often the use of a stable isotope-labeled internal standard (e.g., deuterated Escaline). This IS is added to the sample at the beginning of the preparation process. Since it is chemically identical to the analyte but has a different mass, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be effectively canceled out.

Matrix-Matched Calibrators: Calibration curves are prepared in the same biological matrix as the unknown samples to ensure that the standards and samples are affected by the matrix in the same way. researchgate.net

Evaluation of matrix effect typically involves comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent, with a value close to 100% indicating minimal effect. gtfch.org

Computational Chemistry and Theoretical Studies of Escaline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool in computational chemistry, enabling the precise investigation of molecules like Escaline (B1605962). These methods, rooted in quantum mechanics, can predict a spectrum of molecular properties with considerable accuracy. aspbs.comrsdjournal.org

The three-dimensional arrangement of a molecule is integral to its biological function. pennylane.ai Molecular geometry optimization is a computational method to determine the most stable atomic structure, which corresponds to an energy minimum on the potential energy surface. gmu.edunubakery.org For a molecule with rotatable bonds like Escaline, conformational analysis is essential to identify the various low-energy shapes it can adopt.

Theoretical studies on phenethylamines, the class of compounds to which Escaline belongs, have utilized methods like the PCILO and CNDO/2 to analyze conformational properties. uchile.cl These studies show a preference for conformations where the ethylamine (B1201723) side chain is perpendicular to the aromatic ring. uchile.cl For Escaline specifically, geometry optimization would be performed using methods such as Density Functional Theory (DFT), for instance with the B3LYP functional and a 6-31G(d,p) basis set, to find its lowest energy conformer. williamkennerly.comconflex.net This analysis is critical for understanding how Escaline fits into the binding site of its target receptors.

The electronic structure of Escaline governs its reactivity and how it interacts with other molecules. Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excited. schrodinger.comthaiscience.info For similar aromatic amines, calculated energy gaps using DFT (B3LYP/6-311G(d,p)) range from approximately 3.8 to 5.3 eV, providing a reference for what might be expected for Escaline. thaiscience.info

Electrostatic potential (ESP) mapping visualizes the charge distribution, identifying electron-rich (negative) and electron-poor (positive) areas. researchgate.netchalcogen.ro In phenethylamines, negative potential is typically found around the heteroatoms (oxygen and nitrogen), marking them as likely sites for electrostatic interactions and hydrogen bonding with a receptor. uchile.cl This information is crucial for predicting the molecule's orientation within a biological target. uchile.cl

Table 1: Representative Quantum Chemical Parameters This table shows examples of quantum chemical parameters that would be calculated for Escaline, based on values reported for similar molecules. thaiscience.info

| Parameter | Description | Representative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 3.8 to 5.3 eV |

Quantum chemical calculations can predict spectroscopic data, which can be compared with experimental results to validate the computational model. researchgate.netnih.govsolubilityofthings.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule's bonds. cheminfo.org For Escaline, this would involve calculating the stretching and bending frequencies for its C-H, N-H, C-O, and aromatic C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.govschrodinger.com These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to UV-Vis light absorption. researchgate.netnih.gov This helps in understanding the electronic properties of the molecule's chromophore (the substituted benzene (B151609) ring).